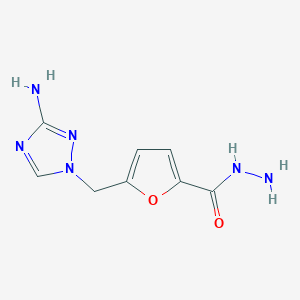
5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring, a triazole ring, and a carbohydrazide group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide typically involves multiple steps, starting with the preparation of the furan ring and the triazole ring separately. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The triazole ring is often prepared via cyclocondensation reactions involving hydrazine derivatives and nitriles or other suitable precursors.
Once the furan and triazole rings are prepared, they are linked together through a series of nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times, making the process more efficient for large-scale production.
化学反応の分析
Types of Reactions
5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors or other proteins, modulating their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-Amino-1H-1,2,4-triazole-3-carbohydrazide
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides
- 5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester
Uniqueness
5-((3-Amino-1H-1,2,4-triazol-1-yl)methyl)furan-2-carbohydrazide is unique due to the presence of both furan and triazole rings in its structure, which imparts distinct chemical reactivity and potential for diverse applications. The combination of these rings with the carbohydrazide group allows for a wide range of chemical modifications and functionalizations, making it a valuable compound in various fields of research.
特性
分子式 |
C8H10N6O2 |
|---|---|
分子量 |
222.20 g/mol |
IUPAC名 |
5-[(3-amino-1,2,4-triazol-1-yl)methyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C8H10N6O2/c9-8-11-4-14(13-8)3-5-1-2-6(16-5)7(15)12-10/h1-2,4H,3,10H2,(H2,9,13)(H,12,15) |
InChIキー |
CZTVBPFHHYOEPW-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1)C(=O)NN)CN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


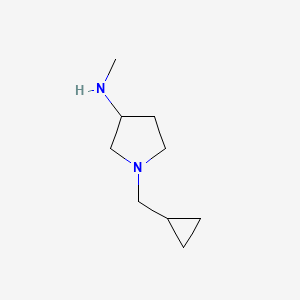
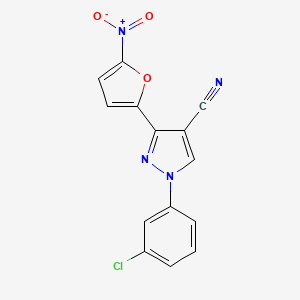
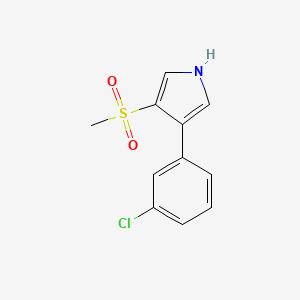
![7-Hydroxy-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B12869700.png)
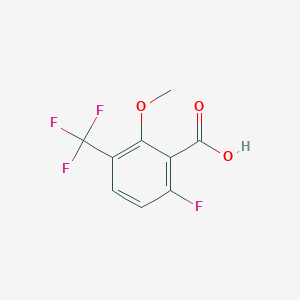

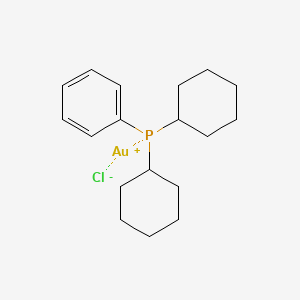

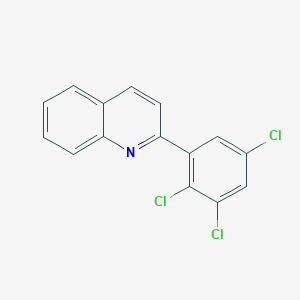
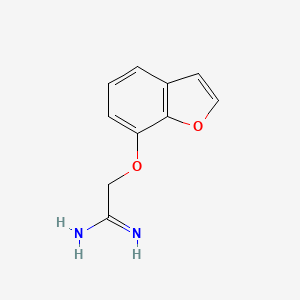
![4-(Difluoromethyl)-2-ethoxybenzo[d]oxazole](/img/structure/B12869733.png)
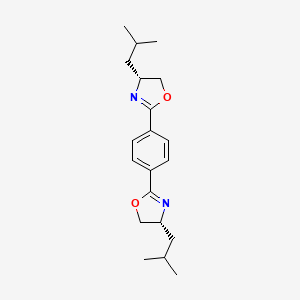
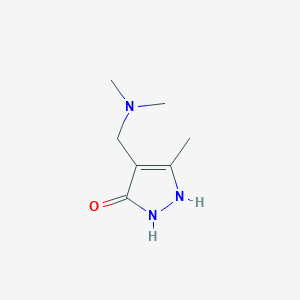
![4-(diethoxyphosphorylmethyl)-2,6-bis[4-(diethoxyphosphorylmethyl)pyridin-2-yl]pyridine](/img/structure/B12869762.png)
